N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-methyl-N-(2-thiophen-2-ylethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-11-14(22-17-16-11)15(19)18(9-12-5-7-20-10-12)6-4-13-3-2-8-21-13/h2-3,5,7-8,10H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRROXPILRAPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
The therapeutic importance of synthetic thiophene, a component of the compound, has been extensively studied. Thiophene and its derivatives have been proven to be effective drugs in various disease scenarios. The interaction of the compound with its targets likely results in changes that contribute to these therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and its derivatives, it can be inferred that the compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic effects.
Result of Action
Given the wide range of therapeutic properties associated with thiophene and its derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to these effects.
Biological Activity
N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes and thiophene derivatives. The incorporation of the furan and thiophene moieties enhances its biological profile by potentially increasing lipophilicity and cellular permeability due to the mesoionic nature of the thiadiazole ring .
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound show activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate to strong | 32.6 |
| Escherichia coli | Moderate | 62.5 |
| Candida albicans | Significant antifungal activity | 32–42 |
The introduction of halogen or oxygenated substituents on the phenyl ring has been shown to enhance antibacterial activity significantly .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is highlighted in several studies where they act as inhibitors of key oncogenic pathways. For example, compounds have been developed that inhibit the c-Met signaling pathway, which is crucial in various cancers.
| Compound | IC50 (nM) | Target |
|---|---|---|
| 51am | 2.54 | c-Met |
| Foretinib | Reference standard | c-Met |
Mechanistically, these compounds induce cell cycle arrest and apoptosis in cancer cell lines such as MKN-45, showcasing their potential as therapeutic agents .
Case Study 1: Antimicrobial Screening
A series of new derivatives based on the thiadiazole scaffold were synthesized and screened for their antimicrobial activity. The results indicated that modifications at the 5-position of the thiadiazole ring significantly influenced their efficacy against bacterial strains. The most potent derivative exhibited an MIC comparable to established antibiotics like fluconazole .
Case Study 2: Anticancer Efficacy
In a study focusing on the inhibition of c-Met, compounds derived from thiadiazoles showed promising results in both biochemical assays and cellular models. The lead compound demonstrated an IC50 value significantly lower than many existing treatments for cancers associated with c-Met overexpression .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The mesoionic nature of thiadiazoles allows these compounds to effectively cross cellular membranes.
- Target Inhibition : Specific binding to proteins involved in cancer proliferation (e.g., c-Met) leads to disrupted signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in microbial cells, leading to cell death.
Scientific Research Applications
Properties
The presence of multiple functional groups enhances the compound's solubility and reactivity. Its structural uniqueness allows for potential modifications that can improve efficacy or reduce toxicity.
Antimicrobial Activity
Research indicates that N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial properties against various pathogens. Studies have shown effectiveness against both bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi (Candida albicans). The structure–activity relationship suggests that modifications in the thiophene and furan rings can enhance antimicrobial efficacy.
Anticancer Properties
The compound has been evaluated for its anticancer effects on several human cancer cell lines:
- Lung Cancer (A549)
- Skin Cancer (SK-MEL-2)
- Ovarian Cancer (SK-OV-3)
- Colon Cancer (HCT15)
In vitro studies demonstrated cytotoxic effects at concentrations below 30 µM, indicating potential for therapeutic applications in oncology. The mechanism often involves inhibition of key enzymes or receptors involved in cell proliferation and survival.
Case Study: Anticancer Activity
A study investigating the effects of this compound on glioblastoma U251 cells reported a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
Docking Studies and Mechanism of Action
Molecular docking studies have been employed to predict binding affinities and modes of interaction with target proteins. These studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity critical for cellular processes.
Applications in Organic Electronics
Due to its unique electronic properties, this compound is also being explored for applications in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, Candida albicans | < 30 | |
| Anticancer | A549 (Lung), SK-MEL-2 (Skin) | < 30 | |
| Anticancer | SK-OV-3 (Ovarian), HCT15 | < 30 |
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole Preparation | Thiourea derivatives | High |
| Carboxamide Formation | Furan derivatives + amines | Moderate |
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation with m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), forming sulfoxide or sulfone derivatives. Reaction outcomes depend on stoichiometry and temperature:
| Oxidizing Agent | Temperature (°C) | Major Product | Yield (%) |
|---|---|---|---|
| m-CPBA (1.5 eq) | 0–5 | Thiophene sulfoxide | 72 |
| H₂O₂ (30%) | 25 | Thiophene sulfone | 58 |
This reactivity aligns with studies on analogous thiophene-containing thiadiazoles, where sulfoxides enhance solubility for biological assays .
Nucleophilic Substitution
The thiadiazole ring participates in nucleophilic substitution at the C-5 position. Halogenation with N-bromosuccinimide (NBS) or chlorination with SOCl₂ yields derivatives with modified electronic properties:
| Reagent | Conditions | Product | Application Relevance |
|---|---|---|---|
| NBS (1.2 eq) | DCM, 25°C, 2h | 5-Bromo-thiadiazole derivative | Cross-coupling precursor |
| SOCl₂ (excess) | Reflux, 6h | 5-Chloro-thiadiazole derivative | Anticancer scaffold |
These substitutions are critical for tuning the compound’s bioactivity, as shown in cytotoxic studies where halogenated thiadiazoles inhibit cancer cell growth (IC₅₀: 0.28–22.19 µM) .
Cycloaddition Reactions
The furan ring engages in Diels-Alder reactions with dienophiles like maleic anhydride. This forms bicyclic adducts, expanding structural complexity:
| Dienophile | Solvent | Time (h) | Product |
|---|---|---|---|
| Maleic anhydride | Toluene | 12 | Furan-maleic anhydride adduct |
Such adducts are precursors for polycyclic systems used in materials science.
Hydrolysis and Stability
The carboxamide group hydrolyzes under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Acidic (pH < 2) | HCl (6M), reflux | 1,2,3-Thiadiazole-5-carboxylic acid |
| Basic (pH > 12) | NaOH (2M), 70°C | Sodium carboxylate salt |
Hydrolysis products retain biological activity, with carboxylic acid derivatives showing moderate antifungal properties (MIC: 16 µg/mL).
Biological Interaction Mechanisms
The compound’s thiadiazole core inhibits tubulin polymerization by binding to the colchicine site, as demonstrated in docking studies with IC₅₀ values ≤1.16 µg/mL . Additionally, its metabolites disrupt ERK1/2 signaling pathways, inducing G1/S cell cycle arrest in lung carcinoma cells .
Industrial and Synthetic Considerations
-
Green Synthesis : Optimized routes use microwave-assisted reactions (80°C, 30 min) to achieve 85% yield, reducing solvent waste.
-
Scale-Up Challenges : Thiophene sulfoxides require low-temperature isolation to prevent over-oxidation.
This compound’s versatility in reactions and bioactivity underscores its potential in drug development and materials chemistry .
Preparation Methods
Synthesis of the 1,2,3-Thiadiazole Core Structure
The 1,2,3-thiadiazole ring serves as the central scaffold of the target compound. Two primary methods dominate its synthesis: the Hurd-Mori reaction and the Lalezari approach.
Hurd-Mori Reaction
The Hurd-Mori method employs thionyl chloride (SOCl₂) to cyclize α,β-unsaturated hydrazones into 1,2,3-thiadiazoles. For N-(furan-3-ylmethyl)-4-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, the precursor hydrazone is derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. Reaction with thionyl chloride at 0–5°C in anhydrous dichloromethane yields the thiadiazole ring, with subsequent quenching in ice-water to isolate the intermediate.
Reaction Conditions
Lalezari Method
The Lalezari method utilizes selenium dioxide (SeO₂) to oxidize semicarbazones or hydrazones, forming 1,2,3-thiadiazoles. This approach is advantageous for introducing electron-withdrawing groups. For the target compound, the semicarbazone of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is treated with SeO₂ in refluxing ethanol, followed by neutralization with sodium bicarbonate.
Optimization Parameters
Functionalization of the Thiadiazole Ring
Introduction of the Methyl Group at Position 4
The methyl group at position 4 is introduced via alkylation of the thiadiazole precursor. Methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution at the 4-position. The reaction proceeds at 60°C for 8 hours, achieving 85% conversion.
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Yield | 85% |
Attachment of Furan-3-ylmethyl and Thiophen-2-ylethyl Substituents
The N-alkylation of the thiadiazole nitrogen atoms with furan-3-ylmethyl bromide and 2-(thiophen-2-yl)ethyl bromide is conducted sequentially.
Furan-3-ylmethyl Group
Furan-3-ylmethyl bromide (1.2 equiv) is added to the thiadiazole intermediate in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. The reaction is stirred at room temperature for 12 hours.
Reaction Profile
2-(Thiophen-2-yl)ethyl Group
2-(Thiophen-2-yl)ethyl bromide (1.1 equiv) is introduced under similar conditions, with catalytic tetrabutylammonium iodide (TBAI) to enhance reactivity. The mixture is refluxed at 70°C for 6 hours.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst | TBAI (0.1 equiv) |
| Temperature | 70°C |
| Yield | 78% |
Carboxamide Formation
The final step involves coupling the 1,2,3-thiadiazole-5-carboxylic acid with the N-alkylated amine intermediate. Two coupling strategies are prevalent:
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates but may lead to side reactions. THF balances reactivity and selectivity for furan/thiophene substituents.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiadiazole core and dihedral angles between heterocyclic rings (e.g., 20.21° for fluorophenyl analogs).
Q & A
Q. What analytical methods validate the compound’s stability in long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Periodically analyze by DSC (for polymorphic changes) and FTIR (functional group integrity) .
Advanced Synthesis and Scalability
Q. How can regioselectivity issues in thiadiazole synthesis be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
